Based on these points, N-(2-MP)-N-(MS)-Gly could be potentially explored in scientific research in the following ways:
N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine, also known by its chemical formula C₁₀H₁₃NO₅S, is an organic compound characterized by the presence of a methoxy-substituted phenyl group and a methylsulfonyl moiety attached to a glycine backbone. This compound is notable for its potential applications in medicinal chemistry due to its structural features, which may influence its biological activity and interactions.
N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine exhibits potential biological activities that are under investigation. Its structural components suggest possible interactions with biological targets:
The synthesis of N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine can be achieved through several methods:
N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine has several potential applications:
Research into the interactions of N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine with various biological targets is ongoing. Preliminary studies suggest that it may interact with:
Several compounds share structural similarities with N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-Methylglycine | Methyl group on nitrogen | Acts as a building block for various reactions |
N-(2-hydroxyphenyl)-N-(methylsulfonyl)glycine | Hydroxyl group instead of methoxy | Potentially different biological activity |
N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine | Different aromatic substitution | May exhibit varying pharmacological properties |
The uniqueness of N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine lies in its specific combination of functional groups that may enhance its solubility and bioavailability compared to other similar compounds. Its methoxy substitution on the phenyl ring could also influence its receptor binding characteristics differently than hydroxyl or other substituents.
The compound adheres to IUPAC naming conventions as 2-(2-methoxy-N-methylsulfonylanilino)acetic acid. Key structural features include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₃NO₅S | |
Molecular Weight | 259.28 g/mol | |
SMILES | COC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C | |
InChI Key | BWYCFVHZEIJZOE-UHFFFAOYSA-N |
The sulfonamide nitrogen bridges the glycine and methoxyphenyl groups, creating a planar configuration that enhances electronic delocalization.
Sulfonamide-glycine hybrids emerged from mid-20th-century efforts to optimize sulfa drugs. Key milestones include:
Era | Advancement | Impact |
---|---|---|
1930s | Prontosil/sulfanilamide discovery | Established sulfonamide pharmacophore |
1980s | Glycine conjugation for solubility | Enabled CNS-targeted drug design |
2020s | Dual inhibition of DAGL-α/ABHD6 enzymes | Expanded metabolic disease applications |
These developments highlight the compound’s role in bridging traditional antibacterial agents and modern targeted therapies.
Organosulfur compounds like N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine are studied for their:
Compound | Key Feature | Biological Target |
---|---|---|
Diallyl trisulfide (DATS) | Garlic-derived polysulfide | NF-κB/iNOS suppression |
Sulforaphane (SFN) | Isothiocyanate from broccoli | Nrf2/HO-1 activation |
N-(2-MP)-N-(MS)-Gly (this study) | Methoxy-sulfonamide-glycine | DAGL-α/ABHD6 inhibition |
This compound’s methoxy group improves blood-brain barrier penetration compared to hydroxylated analogs.